Eupaformonin
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Overview
Description
Eupaformonin is a germacranolide.
Scientific Research Applications
Anti-hyperglycemic and Anti-hyperlipidemic Effects
Eupaformonin, present in Euonymus alatus (EA), has demonstrated anti-hyperglycemic and anti-hyperlipidemic properties. In a study, EA was shown to regulate blood glucose and lipid levels by influencing hepatic lipogenesis-related genes and PPAR-gamma gene expression in periepididymal fat. This effect was not due to decreased food intake but due to EA's specific actions. The study concluded that EA significantly reduced plasma glucose and lipid levels and decreased triglyceride deposition in the liver, indicating potential benefits in treating obesity-related diabetes and non-alcoholic fatty liver disease (Park, Ko, & Chung, 2005).
Hepatoprotective Effects
This compound exhibits hepatoprotective properties. One study investigated the hepatoprotective effect of saponin fraction isolated from the leaf of Euphorbia neriifolia on CCl4-induced hepatotoxicity in rats. It demonstrated that pretreatment with the saponin fraction significantly attenuated the acute increase in serum levels of liver enzymes and reduced histopathological alterations, suggesting protection against cellular phospholipid peroxidative damage (Bigoniya & Rana, 2010). Similarly, the ethanol extract of Euphorbia fusiformis tubers showed significant hepatoprotective effects against rifampicin-induced hepatic damage in Wistar albino rats, with no significant toxic effects even at higher doses (Anusuya, Raju, & Manian, 2010).
Anti-Inflammatory Effects
This compound demonstrates anti-inflammatory properties. For instance, euphol, a tetracyclic triterpene isolated from Euphorbia tirucalli, significantly inhibited skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice. It reduced ear edema and leukocyte influx by modulating inflammatory cytokines and inhibiting specific protein kinase pathways. These findings position euphol as a potential agent for managing skin diseases with an inflammatory component (Passos et al., 2013).
Properties
CAS No. |
55520-20-2 |
---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,9R,10Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-9-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-9-5-6-14(21-12(4)18)10(2)8-15-16(13(19)7-9)11(3)17(20)22-15/h5,8,13-16,19H,3,6-7H2,1-2,4H3/b9-5+,10-8-/t13-,14-,15-,16-/m1/s1 |
InChI Key |
UYVDDCCDZKMLBM-IGERJXIRSA-N |
Isomeric SMILES |
C/C/1=C\C[C@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)O)C(=C)C(=O)O2)/C)OC(=O)C |
SMILES |
CC1=CCC(C(=CC2C(C(C1)O)C(=C)C(=O)O2)C)OC(=O)C |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)O)C(=C)C(=O)O2)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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